1H-Pyrano[4,3-C]pyridin-1-one
Description
1H-Pyrano[4,3-C]pyridin-1-one is a fused heterocyclic compound featuring a pyran ring (a six-membered oxygen-containing ring) fused to a pyridine moiety at the [4,3-C] positions. Its molecular formula is C₈H₇NO₂ (as per ), with a lactone structure formed by the pyranone ring system. Key spectral data, such as IR and ¹H-NMR, align with fused pyrano-pyridine derivatives, showing characteristic carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and aromatic proton signals in the δ 6.5–8.7 ppm range . This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive natural products like coumarins and flavones, making it a scaffold for drug discovery .
Properties
CAS No. |
134407-94-6 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H |
InChI Key |
OJSPFIHFNRQMML-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Synonyms |
1H-Pyrano[4,3-c]pyridin-1-one(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrano[4,3-C]pyridin-1-one can be synthesized through various methods. One common approach involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst in ethanol under reflux conditions . This one-pot, three-component reaction yields highly functionalized derivatives of pyrano[4,3-C]pyridin-1-one with high efficiency and low reaction times.
Industrial Production Methods: Industrial production methods for pyrano[4,3-C]pyridin-1-one typically involve similar multi-component reactions, optimized for large-scale synthesis. These methods focus on maximizing yield, reducing reaction times, and using non-toxic and inexpensive catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrano[4,3-C]pyridin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like aromatic aldehydes and malononitrile.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Aromatic aldehydes and malononitrile in the presence of triethylamine in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of pyrano[4,3-C]pyridin-1-one, such as 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .
Scientific Research Applications
1H-Pyrano[4,3-C]pyridin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrano[4,3-C]pyridin-1-one involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The specific molecular targets and pathways can vary depending on the functional groups present on the pyrano[4,3-C]pyridin-1-one scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1H-Pyrano[4,3-C]pyridin-1-one with structurally related fused heterocycles, focusing on synthesis, bioactivity, and structural nuances.
Table 1: Comparison of this compound with Similar Compounds
Key Structural and Functional Differences
Position of Fusion and Ring Size: this compound ([4,3-C] fusion) exhibits a planar aromatic system, whereas tetrahydroindolo[2,3-c]quinolinones (e.g., ambocarb derivatives) have a partially saturated structure, enhancing binding to neuronal calcium channels . Pyrano[3,2-c]pyridines ([3,2-c] fusion) show stronger antitumor activity than [4,3-C] analogues due to enhanced π-stacking with biological targets .
Substituent Effects :
- Chromen[4,3-c]pyrazol-4(1H)-ones with electron-withdrawing groups (e.g., Cl at C4) demonstrate higher yields (89%) and improved enzyme inhibition compared to unsubstituted derivatives .
- Pyrazolo[4,3-c]pyridines with methyl or ethyl groups (e.g., 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride) exhibit improved pharmacokinetic properties, such as metabolic stability .
Bioactivity Profiles: this compound and its derivatives show moderate antimicrobial and anticancer activity in NCI screenings, but weaker than pyrano[3,2-c]pyridines, which are reported as "most active antitumor agents" in their class . 4H-Pyrano[2,3-c]pyrazoles display broader anti-inflammatory activity, attributed to the pyrazole moiety’s ability to modulate COX-2 enzymes .
Synthetic Accessibility: Chromen[4,3-c]pyrazol-4(1H)-ones are synthesized in high yields (67–89%) via reflux conditions , whereas palladium-catalyzed methods for tetrahydroindoloquinolinones require specialized catalysts and longer reaction times .
Research Findings and Trends
- Anticancer Potential: Pyrano[3,2-c]pyridines (e.g., compound 35 in ) show selective cytotoxicity against leukemia cell lines (IC₅₀ = 1.2–3.5 µM), outperforming this compound derivatives, which exhibit IC₅₀ > 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
